Conformational Locking in Water: 2,3-Butanedithiolate Exhibits Exclusive Trans Conformation vs. Mixed Conformers in 1,2-Ethanedithiol
In the dithiolate (deprotonated) form, 2,3-butanedithiolate (2,3-BuDT²⁻) adopts exclusively the trans conformation with respect to its central C–C bond in aqueous solution, whereas the neutral 2,3-butanedithiol exhibits both trans and gauche conformers. The same conformational restriction is observed for 1,2-ethanedithiolate (1,2-EDT²⁻), but this behavior is not general to all dithiols and is specifically charge-dependent [1].
| Evidence Dimension | Conformational population in water (trans vs. gauche) |
|---|---|
| Target Compound Data | 2,3-Butanedithiolate (2,3-BuDT²⁻): 100% trans conformer; neutral 2,3-butanedithiol: mixed trans/gauche |
| Comparator Or Baseline | 1,2-Ethanedithiolate (1,2-EDT²⁻): 100% trans conformer; neutral 1,2-ethanedithiol: mixed trans/gauche |
| Quantified Difference | Exclusive trans conformation in dithiolate form for both compounds, but 2,3-butanedithiol introduces stereochemical complexity (chiral centers) absent in 1,2-ethanedithiol |
| Conditions | Aqueous solution; structural analysis by surface-enhanced Raman scattering (SERS) and DFT calculations |
Why This Matters
The rigid trans conformation in the dithiolate form is critical for designing water-soluble metal complexes and supramolecular assemblies with predictable geometries, and the additional stereochemical dimension of 2,3-butanedithiol enables chirality-dependent structural control not possible with achiral 1,2-ethanedithiol.
- [1] Gadogbe M, Zhou Y, Zou S, Zhang D. Rigid Single Carbon-Carbon Bond That Does Not Rotate in Water. J Phys Chem B. 2016;120(9):2418-2422. doi:10.1021/acs.jpcb.5b12166. View Source
